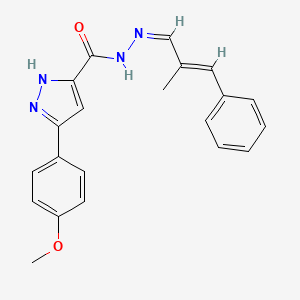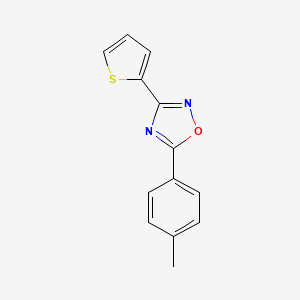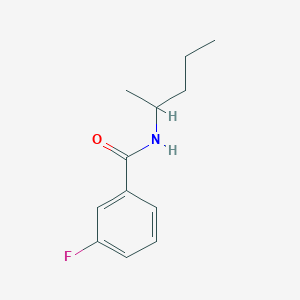![molecular formula C24H32N2O3 B5306309 4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 selectively inhibits the protein kinase BTK, which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to the suppression of the immune response. This mechanism of action makes TAK-659 a potential therapeutic agent for autoimmune disorders and cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It also has immunosuppressive effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus. TAK-659 has also been shown to improve survival rates in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. However, TAK-659 has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, the synthesis of TAK-659 is complex and may be challenging for some laboratories.
Zukünftige Richtungen
Future research on TAK-659 should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions. TAK-659 may also have potential applications in other diseases, such as inflammatory bowel disease and asthma, which should be explored in future studies. Finally, the development of new BTK inhibitors based on the structure of TAK-659 may lead to the discovery of even more potent and selective compounds.
In conclusion, TAK-659 is a promising therapeutic agent with potential applications in various diseases. Its selective inhibition of BTK makes it a potential treatment for autoimmune disorders and cancer. Further research is needed to optimize its pharmacokinetic properties and explore its potential applications in other diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-(4-aminophenyl)-2-methyl-2-butanol with 4-(2-methoxybenzyl)piperazine to form 4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol. The compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Eigenschaften
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-24(2,28)13-12-19-8-10-20(11-9-19)23(27)26-16-14-25(15-17-26)18-21-6-4-5-7-22(21)29-3/h4-11,28H,12-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMTWCNGURDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5306234.png)



![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)
![(1-{[2-(6-methoxy-2-naphthyl)-4-morpholinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5306277.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)
![N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5306348.png)